

Application Notes and Protocols: Utilizing Balomenib in Combination with Other AML Drugs

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Compound of Interest

Compound Name: *Balomenib*

Cat. No.: *B15569023*

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Introduction

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy. The development of targeted therapies has opened new avenues for treatment, particularly for AML subtypes with specific genetic alterations. **Balomenib** (ZE63-0302) is a novel, potent, and selective oral small molecule inhibitor of the menin-KMT2A (MLL) interaction.^{[1][2][3]} This interaction is a critical driver of leukemogenesis in AML with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.^{[4][5]} By disrupting this interaction, menin inhibitors can downregulate the expression of key oncogenic genes like HOX and MEIS1, leading to differentiation and apoptosis of leukemic cells.

Given the complexity of AML and the emergence of resistance to monotherapies, combination strategies are essential. These application notes provide a comprehensive overview of the scientific rationale, preclinical data on analogous compounds, and detailed protocols for investigating **Balomenib** in combination with other standard-of-care and emerging AML therapies.

Mechanism of Action and Rationale for Combination Therapy

Menin is a scaffold protein that plays a crucial role in the transcriptional regulation of gene expression in myeloid cells. In AML with KMT2A rearrangements or NPM1 mutations, the menin protein interacts with the KMT2A complex, leading to the aberrant expression of genes that drive leukemic proliferation and block differentiation. **Balomenib** binds to menin, preventing its interaction with KMT2A and thereby reversing this oncogenic gene expression program.

The rationale for combining **Balomenib** with other AML drugs is to target multiple, non-overlapping survival pathways, potentially leading to synergistic anti-leukemic activity and overcoming resistance. Preclinical studies with other menin inhibitors have shown promising synergistic effects when combined with agents targeting apoptosis (BCL-2 inhibitors), DNA methylation (hypomethylating agents), and other signaling pathways.

Preclinical and Early Clinical Development of Balomenib

Balomenib has demonstrated potent anti-leukemic activity in preclinical in vitro and in vivo models as a single agent. It has shown an improved safety profile in preclinical studies, with a lack of QTc prolongation and no significant interaction with cytochrome P450 3A4 metabolism. Furthermore, it shows reduced susceptibility to "hot spot" menin mutations that can confer resistance to other menin inhibitors.

A Phase 1 clinical trial for **Balomenib** has been initiated in Australia to evaluate its safety, pharmacokinetics, and target engagement in healthy volunteers. Preclinical data suggests strong potential for combination with Eilean Therapeutics' BCL-2 selective inhibitor, eiletoclax (ZE50-0134), and their pan-FLT3/IRAK4 inhibitor, lomonitinib (ZE46-0134).

Quantitative Data on Menin Inhibitor Combinations

While specific quantitative data for **Balomenib** combinations are emerging from ongoing studies, data from other menin inhibitors in combination with standard-of-care AML drugs provide a strong rationale and benchmark for future investigations.

Table 1: Preclinical Synergy of Menin Inhibitors with Venetoclax in AML Cell Lines

Cell Line	Combination	Synergy Score (Method)	Finding	Reference
MOLM-13 (KMT2A-r)	JNJ-75276617 + Venetoclax	Synergistic (not specified)	Doublet combination induced a synergistic antiproliferative effect compared to monotherapy.	
MOLM-13 (KMT2A-r)	JNJ-75276617 + Venetoclax + Azacitidine	Synergistic (not specified)	Triplet combination further enhanced the synergistic antiproliferative effect.	
MV4-11, MOLM13, OCI-AML3	SNDX-50469 + Venetoclax	Delta synergy scores > 1.0 (ZIP method)	Synergistic in vitro lethality in AML cells expressing MLL1-r or mtNPM1.	
Primary NPM1c/FLT3 mutant AML cells	SNDX-50469 + Venetoclax	More effective in combination	The combination was more effective in vitro in primary patient samples.	

Table 2: Clinical Trial Data for Menin Inhibitor Combinations in Relapsed/Refractory (R/R) and Newly Diagnosed (ND) AML

Menin Inhibitor	Combination Therapy	Patient Population	Overall Response Rate (ORR)	Composite Complete Remission (CRc) Rate	Clinical Trial Identifier	Reference
Bleximenib	+ Venetoclax + Azacitidine	R/R AML with KMT2Ar or NPM1m	79%	41%	NCT05453903	
Bleximenib	+ Intensive Chemotherapy (7+3)	ND AML fit for IC	95%	86%	NCT05453903	
Revumenib	+ Azacitidine + Venetoclax	ND AML (>60 years) with KMT2Ar or NPM1m	90.5% (at dose level 1)	96% (in efficacy-evaluable patients)	NCT03013998	
Ziftomenib	+ Cytarabine + Daunorubicin	ND high-risk KMT2Ar/NPM1m AML	Not Reported	100% (NPM1m at 200mg), 83% (KMT2Ar at 400mg)	Not specified	

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assessment of Balomenib Combinations

Objective: To determine the anti-leukemic activity of **Balomenib** in combination with another AML drug (e.g., venetoclax, azacitidine, gilteritinib) and to quantify the degree of synergy.

Materials:

- AML cell lines (e.g., MOLM-13 for KMT2Ar, OCI-AML3 for NPM1m)
- Primary AML patient samples
- **Balomenib**
- Combination drug (e.g., venetoclax)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 384-well white-walled, white-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer

Methodology:

- **Cell Seeding:** Seed AML cells in 384-well plates at an optimized density (e.g., 2,400 cells/well for MOLM-13, 4,500 cells/well for OCI-AML2) in a final volume of 60 µL per well.
- **Drug Plating:** Prepare a dose-response matrix of **Balomenib** and the combination drug. Typically, an 8x8 matrix is used with serial dilutions of each drug. Include single-agent controls for each drug and a vehicle control (DMSO).
- **Incubation:** Incubate the cells with the drug combinations for a specified period, typically 72 to 96 hours, at 37°C and 5% CO₂.
- **Cell Viability Measurement:** After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
- **Data Analysis and Synergy Calculation:**
 - Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
 - Calculate the IC₅₀ (half-maximal inhibitory concentration) for each single agent.

- Quantify synergy using a recognized model such as the Chou-Talalay method to calculate the Combination Index (CI).
 - $CI < 1$: Synergy
 - $CI = 1$: Additive effect
 - $CI > 1$: Antagonism

Protocol 2: Apoptosis Assay

Objective: To determine if the combination of **Balomenib** and another AML drug induces apoptosis.

Materials:

- AML cells treated as described in Protocol 1.
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) or TO-PRO-3 Iodide
- Flow cytometer

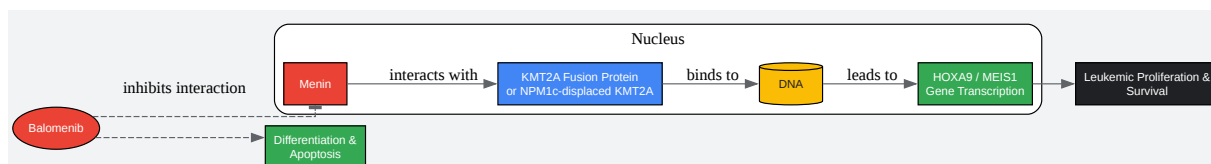
Methodology:

- Cell Treatment: Treat AML cells with **Balomenib**, the combination drug, and the combination at their respective IC50 concentrations for 48-72 hours.
- Cell Staining: Harvest the cells and stain with Annexin V-FITC and a viability dye (PI or TO-PRO-3) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
 - Annexin V-positive, viability dye-negative cells are early apoptotic.
 - Annexin V-positive, viability dye-positive cells are late apoptotic/necrotic.

- Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Visualizations

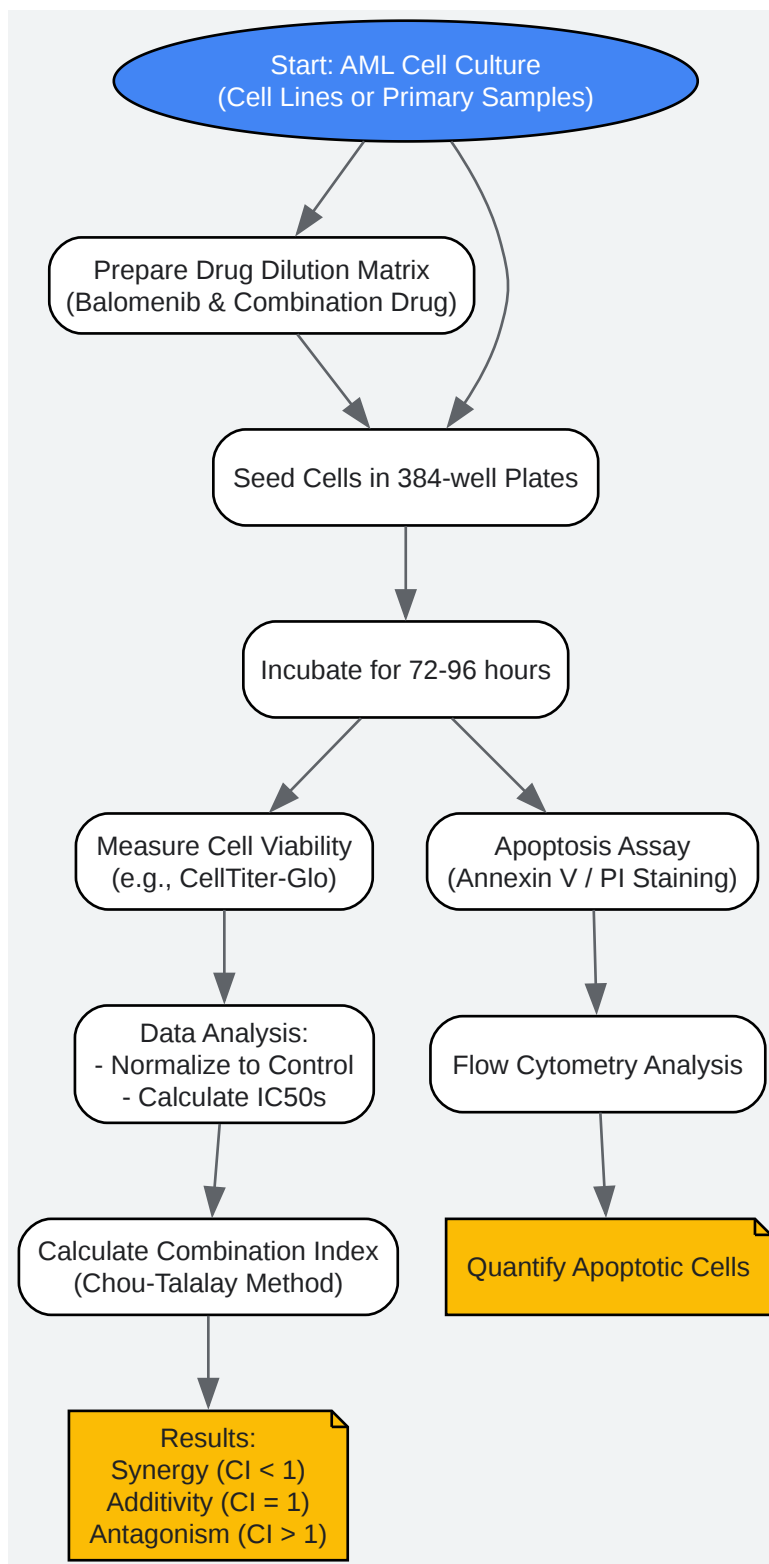
Signaling Pathway of Menin Inhibition



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Caption: Mechanism of action of **Balomenib** in AML.

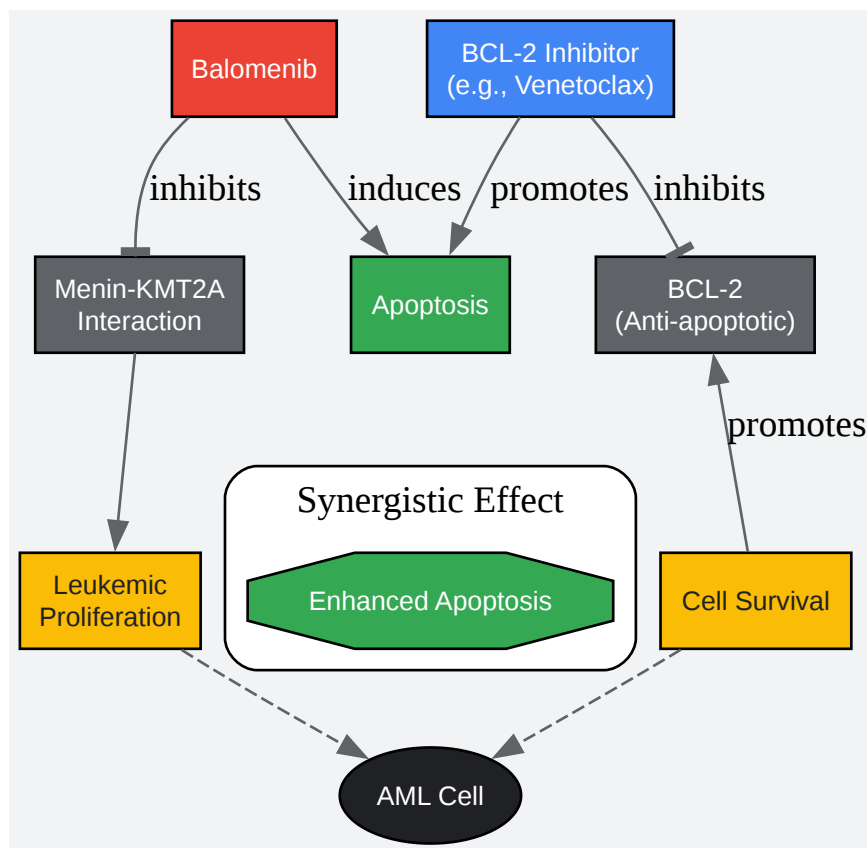
Experimental Workflow for Synergy Assessment



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Caption: Workflow for in vitro synergy testing.

Rationale for Combining Balomenib with a BCL-2 Inhibitor



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Caption: Dual targeting of proliferation and survival pathways.

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